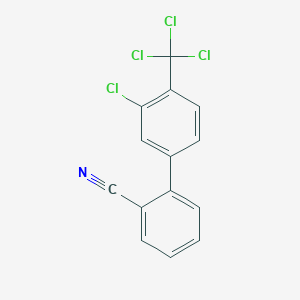

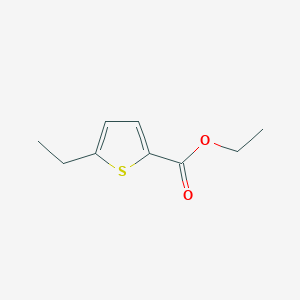

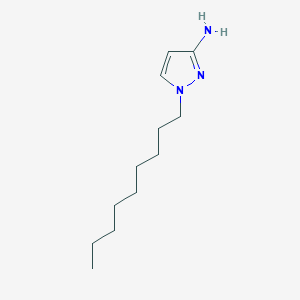

![molecular formula C13H17NO4 B6320480 tert-Butyl (benzo[d][1,3]dioxol-5-ylmethyl)carbamate CAS No. 777946-61-9](/img/structure/B6320480.png)

tert-Butyl (benzo[d][1,3]dioxol-5-ylmethyl)carbamate

Overview

Description

Tert-Butyl benzo[d][1,3]dioxol-5-ylmethylcarbamate is a chemical compound with the CAS Number: 777946-61-9 . It has a molecular weight of 251.28 .

Synthesis Analysis

A series of novel N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines were synthesized and evaluated for their antitumor activities against HeLa, A549, and MCF-7 cell lines . The synthesis was carried out via a Pd-catalyzed C-N cross-coupling .Molecular Structure Analysis

The Inchi Code for tert-Butyl benzo[d][1,3]dioxol-5-ylmethylcarbamate is 1S/C13H17NO4/c1-13(2,3)18-12(15)14(4)9-5-6-10-11(7-9)17-8-16-10/h5-7H,8H2,1-4H3 .Chemical Reactions Analysis

The compound has been used in the synthesis of novel N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines . The synthesis process involved a Pd-catalyzed C-N cross-coupling .Physical and Chemical Properties Analysis

The compound has a molecular weight of 251.28 . It is recommended to be stored at 0-8 C .Scientific Research Applications

Antibacterial Potential

Research by El-Behairy et al. (2014) explored the antibacterial activity of derivatives of tert-Butyl benzo[d][1,3]dioxol-5-ylmethylcarbamate. These compounds demonstrated high antibacterial activity against different Gram-positive and Gram-negative bacteria, comparable to standard antibacterial drugs (El-Behairy et al., 2014).

Antitumor Activities

Wu et al. (2016) synthesized novel derivatives of tert-Butyl benzo[d][1,3]dioxol-5-ylmethylcarbamate and evaluated their antitumor activities against various human cancer cell lines. Some compounds exhibited potent growth inhibition properties, particularly against HeLa, A549, and MCF-7 cell lines. One specific compound showed significant potential as an antitumor agent (Wu et al., 2016).

Synthetic Applications

Geng Min (2010) described an efficient process for synthesizing important drug intermediates starting from itaconic acid ester, which includes tert-Butyl benzo[d][1,3]dioxol-5-ylmethylcarbamate. This method is noted for being simple, cost-efficient, and environmentally friendly (Geng Min, 2010).

Radical Reactions

Das et al. (1981) investigated the reactions of tert-butoxy radicals, including those generated from tert-Butyl benzo[d][1,3]dioxol-5-ylmethylcarbamate, with phenols. This study provided insights into the efficiency of these reactions and the effect of different solvents on their rate constants (Das et al., 1981).

Use in Organic Synthesis

Jasch et al. (2012) discussed the use of tert-Butyl phenylazocarboxylates, a class that includes tert-Butyl benzo[d][1,3]dioxol-5-ylmethylcarbamate, as versatile building blocks in synthetic organic chemistry. They highlighted various nucleophilic substitutions and radical reactions involving these compounds (Jasch et al., 2012).

Mechanism of Action

Target of Action

Tert-Butyl (benzo[d][1,3]dioxol-5-ylmethyl)carbamate, also known as tert-Butyl benzo[d][1,3]dioxol-5-ylmethylcarbamate, is a compound that has been evaluated for its antitumor activities . The primary targets of this compound are cancer cells, specifically HeLa, A549, and MCF-7 cell lines .

Mode of Action

The compound interacts with these cancer cells, causing growth inhibition

Biochemical Pathways

The biochemical pathways affected by this compound are related to cell growth and proliferation . The compound’s action leads to downstream effects such as the induction of apoptosis and cell cycle arrest .

Pharmacokinetics

The compound’s molecular weight (25128) and structure suggest that it may have good bioavailability .

Result of Action

The compound’s action results in potent growth inhibition properties against the cancer cell lines . For instance, compound C27 could induce apoptosis and cause both S-phase and G2/M-phase arrests in HeLa cell line .

Safety and Hazards

Future Directions

The compound has shown potential in the field of antitumor research . Therefore, it could be developed as a potential antitumor agent . Further studies are needed to optimize the compound and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .

Biochemical Analysis

Biochemical Properties

It has been found to exhibit potent growth inhibition properties against certain human cancer cell lines

Cellular Effects

“tert-Butyl (benzo[d][1,3]dioxol-5-ylmethyl)carbamate” has been found to induce apoptosis and cause both S-phase and G2/M-phase arrests in HeLa cell line . This suggests that it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name |

tert-butyl N-(1,3-benzodioxol-5-ylmethyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-13(2,3)18-12(15)14-7-9-4-5-10-11(6-9)17-8-16-10/h4-6H,7-8H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYKGWCMUHJJSSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC2=C(C=C1)OCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30594447 | |

| Record name | tert-Butyl [(2H-1,3-benzodioxol-5-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

777946-61-9 | |

| Record name | tert-Butyl [(2H-1,3-benzodioxol-5-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

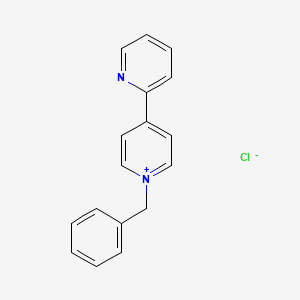

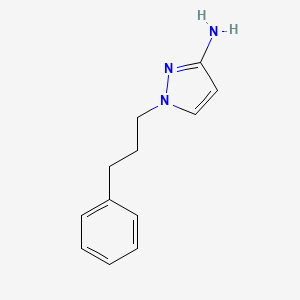

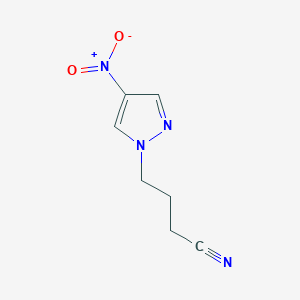

![1-[(4-tert-Butylphenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B6320405.png)

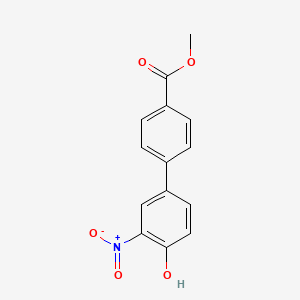

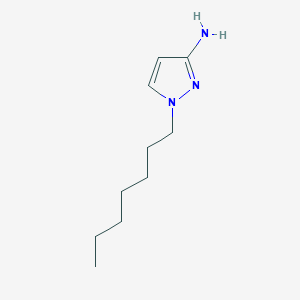

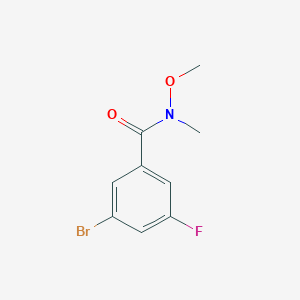

![4-[2-(4-Nitro-1H-pyrazol-1-yl)acetyl]benzonitrile](/img/structure/B6320439.png)

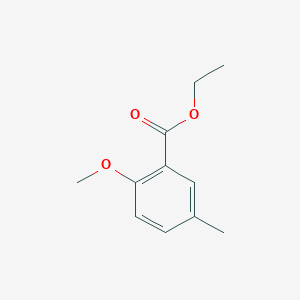

![1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylsulfanylpiperidine-4-carboxylic acid](/img/structure/B6320465.png)